molecular formula C7H16Cl2N2 B2754092 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride CAS No. 1421372-18-0

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride

Katalognummer B2754092
CAS-Nummer: 1421372-18-0
Molekulargewicht: 199.12
InChI-Schlüssel: PQYDVGREOGKEKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride, commonly known as "SYNTHESIS," is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. It is a bicyclic compound that contains both a spiro and a diazaspiro ring system. SYNTHESIS is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Chemical Properties

One notable application is in the synthesis of complex peptides and chemical structures. Giovanni Suter and colleagues (2000) have demonstrated the utility of heterospirocyclic compounds similar to "5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride" in peptide synthesis, providing new dipeptide synthons for constructing novel peptides with potential biological activities. This research underlines the compound's role in expanding the toolkit for peptide and protein engineering, critical for pharmaceutical development and biotechnology (Suter et al., 2000).

Malaria Research

In the realm of medical research, a novel diazaspiro[3.4]octane series identified by C. Le Manach and colleagues (2021) from a high-throughput screening campaign against the Plasmodium falciparum parasite showcases the compound's potential in developing new antimalarial treatments. Their work highlighted the compound's activity across multiple stages of the parasite lifecycle, making it a promising candidate for further optimization in malaria treatment strategies (Le Manach et al., 2021).

Radioprotective Properties

Exploring its potential in radioprotection, W. Shapiro and colleagues (1968) synthesized a quinuclidine derivative, showcasing its efficacy as a radioprotective agent. Although not the exact chemical , this study indicates the broader potential of diazaspiro octane derivatives in developing treatments or agents that could mitigate the harmful effects of radiation exposure (Shapiro et al., 1968).

Organic Synthesis and Catalysis

The compound's utility is also evident in organic synthesis and catalysis. For instance, modified borohydride agents have been used for efficient reduction of azides, showcasing the versatility of diazaspiro[3.4]octane derivatives in synthetic chemistry to achieve high yields under mild conditions (Firouzabadi et al., 1998).

Eigenschaften

IUPAC Name

5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-4-2-3-7(9)5-8-6-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYDVGREOGKEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride

CAS RN

1421372-18-0
Record name 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.